molecular formula C17H13BrN3O2+ B11509533 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium

1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium

Cat. No.: B11509533
M. Wt: 371.2 g/mol
InChI Key: XCQJGGWWMMKHTF-UHFFFAOYSA-O
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Description

1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-(4-bromophenyl)-2-cyano-3-buten-2-one. This intermediate is then reacted with piperidine and pyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins or enzymes, potentially inhibiting their activity. The cyano group may also play a role in binding to specific sites on target molecules, affecting their function. The overall effect of the compound is determined by its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)pyridine
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13BrN3O2+

Molecular Weight

371.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C17H12BrN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-9,13-15H/p+1

InChI Key

XCQJGGWWMMKHTF-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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